
2-Bromo-4-methylphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The molecular structure includes a boronic ester group, which is known for its versatility in various chemical transformations.
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura coupling reaction . This reaction involves the cross-coupling of an organoboron compound (like our boronic ester) with a halide or pseudo-halide using a palladium catalyst . The boronic ester transfers its organyl group to the palladium, which then forms a new carbon-carbon bond with the halide .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving 2-Bromo-4-methylphenylboronic acid pinacol ester . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the creation of a wide array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s important to note that boronic esters are susceptible to hydrolysis, especially at physiological ph . This could potentially influence their bioavailability and stability in biological systems.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This is particularly useful in the field of medicinal chemistry, where these reactions can be used to create a variety of potential therapeutic agents .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the stability and efficacy of these compounds can be significantly affected by the pH of their environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylphenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used to convert the boronic ester to the corresponding phenol.
Reduction: Reducing agents like sodium borohydride can be employed to reduce the boronic ester to the corresponding alcohol.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound, formed by the coupling of the aryl group from the boronic ester with an aryl halide.
Oxidation: The major product is 2-Bromo-4-methylphenol.
Reduction: The major product is 2-Bromo-4-methylbenzyl alcohol.
Applications De Recherche Scientifique
2-Bromo-4-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool in the study of biological systems.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminophenylboronic acid pinacol ester
- 4-Bromomethylphenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
Comparison
2-Bromo-4-methylphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other boronic esters, it offers enhanced stability and reactivity, making it a preferred choice in Suzuki-Miyaura coupling reactions. Its bromine substituent also allows for further functionalization, providing additional versatility in synthetic applications.
Propriétés
IUPAC Name |
2-(2-bromo-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHYZSUGVNICJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]thiourea](/img/structure/B6318858.png)
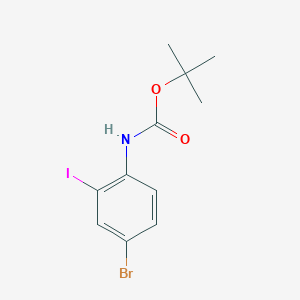
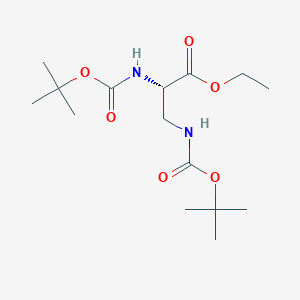

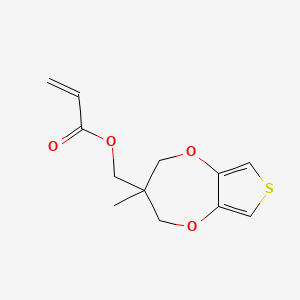

![Tert-butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)

![(3aR,8aS)-2[2-(Diphenylphosphanyl)phenyl]-3a,8a-dihydroindane[1,2-d]oxazole](/img/structure/B6318939.png)
![Calix[7]hydroquinone](/img/structure/B6318946.png)
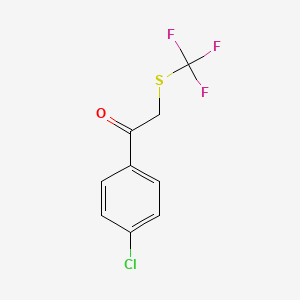
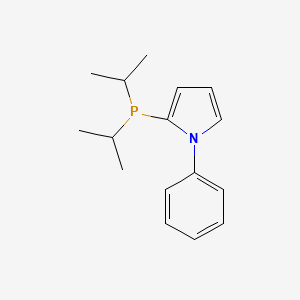
![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B6318959.png)

